2-Aminodecanoic acid

Overview

Description

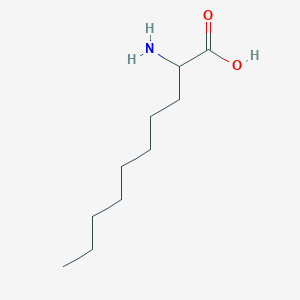

2-Aminodecanoic acid is an organic compound with the molecular formula C10H21NO2. It is a type of amino acid characterized by the presence of an amino group (-NH2) attached to the second carbon of a decanoic acid chain. This compound is known for its crystalline structure, appearing as colorless or slightly yellow crystals. It is soluble in water, acids, bases, and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminodecanoic acid can be synthesized through several methods:

Ammonolysis of Decanoic Acid Derivatives: One common method involves the reaction of decanoic acid derivatives with ammonia.

Enzymatic Hydrolysis: Another method involves the use of enzymes such as aminoacylase from Aspergillus species.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes:

Step 1: Sodium ethoxide in ethanol is used to initiate the reaction.

Step 2: The intermediate product is then treated with acetonitrile under heating conditions.

Chemical Reactions Analysis

2-Aminodecanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Primary amines.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Basic Information

- IUPAC Name : (S)-2-Aminodecanoic acid

- Molecular Formula : CHNO

- Molecular Weight : 187.28 g/mol

- CAS Number : 84277-81-6

Chemistry

2-Aminodecanoic acid serves as a crucial building block for synthesizing complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form oxo derivatives.

- Reduction : The carboxylic acid group can be reduced to form alcohols or aldehydes.

- Substitution Reactions : The amino group can form amides or other derivatives.

Biology

In biological contexts, this compound is involved in:

- Peptide and Protein Synthesis : It acts as a precursor for synthesizing peptides and proteins, influencing their structure and function.

- Neurotransmitter Synthesis : Its structural similarity to other amino acids involved in neurotransmission enhances its relevance in neuropharmacology.

Medicine

Research indicates potential therapeutic properties of this compound derivatives:

- Antimicrobial Activity : Studies show that certain derivatives exhibit antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Peptides derived from this amino acid have demonstrated the ability to inhibit cancer cell proliferation in various models. For instance, a peptide showed selective inhibition of K-Ras(G12D) mutant cancer cells, reducing cell proliferation significantly.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific structural modifications enhanced antimicrobial efficacy, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Peptides

In another investigation, a peptide based on this compound demonstrated selective inhibition of K-Ras(G12D) mutant cancer cells. The peptide showed promising results in reducing cell proliferation and inhibiting ERK phosphorylation, indicating its potential as a therapeutic agent against specific cancer types.

Data Table: Biological Activities of this compound Derivatives

Industrial Applications

In industrial settings, this compound is utilized for producing surfactants and emulsifiers due to its amphiphilic nature. Its properties allow it to stabilize emulsions and enhance the effectiveness of cleaning agents.

Mechanism of Action

The mechanism of action of 2-aminodecanoic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Membrane Interaction: The hydrophobic nature of the decanoic acid chain allows it to interact with lipid membranes, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

2-Aminodecanoic acid can be compared with other similar compounds such as:

2-Aminododecanoic Acid: This compound has a longer carbon chain, resulting in different solubility and reactivity properties.

2-Aminocaprylic Acid: With a shorter carbon chain, this compound exhibits different physical and chemical characteristics.

11-Aminoundecanoic Acid: Another similar compound with unique applications in polymer synthesis and material science.

Uniqueness: this compound is unique due to its specific chain length and the presence of an amino group at the second carbon position, which imparts distinct reactivity and solubility properties compared to its analogs .

Biological Activity

2-Aminodecanoic acid, a non-proteinogenic amino acid, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its role in peptide modification, antimicrobial properties, and implications in drug development.

This compound (C₁₀H₂₁NO₂) is characterized by its hydrophobic nature due to its long aliphatic chain. This hydrophobicity influences its interactions within biological systems, particularly in peptide synthesis and membrane permeability.

Peptide Modification and Drug Development

One significant application of this compound is in the modification of peptides to enhance their pharmacological properties. For instance, studies have demonstrated that modifying the N-terminus of the opioid peptide endomorphin-1 with this compound resulted in analogs with improved metabolic stability and membrane permeability. These modifications led to a significant increase in the binding affinity to μ-opioid receptors (MOP) and enhanced antinociceptive activity in vivo.

Case Study: Endomorphin-1 Derivatives

A study reported that derivatives of endomorphin-1 modified with this compound exhibited:

- Increased Stability : The half-life of these compounds was significantly improved compared to unmodified peptides.

- Enhanced Permeability : The apparent permeability across Caco-2 cell monolayers was markedly higher for the modified peptides (e.g., compound 4 showed a permeability of , compared to for the native peptide) .

| Compound | Half-Life (Caco-2) | Apparent Permeability () |

|---|---|---|

| Native Peptide | 0.5 min | |

| Compound 3 | 15-fold increase | |

| Compound 4 | 34-fold increase |

Antimicrobial Activity

In addition to its role in peptide modification, this compound has been investigated for its antimicrobial properties. Research indicates that derivatives containing this amino acid exhibit significant bactericidal activity against Gram-positive bacteria.

The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial membranes. The hydrophobic nature of this compound allows it to integrate into lipid membranes, leading to increased membrane permeability and ultimately cell lysis.

Safety and Toxicology

Toxicological assessments have indicated that while this compound exhibits low acute toxicity, repeated exposure may lead to adverse effects in animal models. Studies on rats have shown changes in kidney function and hematological parameters at higher doses . Importantly, it has not been found to be mutagenic or carcinogenic, making it a candidate for further research in therapeutic applications.

Q & A

Basic Research Questions

Q. How can the structural properties of 2-aminodecanoic acid be characterized to confirm its identity and purity in synthetic preparations?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze the backbone structure and side-chain configuration. Pair with high-performance liquid chromatography (HPLC) to assess purity, particularly focusing on retention times and peak symmetry. Mass spectrometry (MS) provides molecular weight validation. For chiral verification, circular dichroism (CD) or chiral-phase HPLC can distinguish enantiomeric forms .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer : Derivatize the amino acid using reagents like dansyl chloride or o-phthalaldehyde (OPA) to enhance detectability in fluorescence-based HPLC. Alternatively, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Internal standards (e.g., isotopically labeled analogs) improve quantification accuracy .

Q. How does the hydrophobicity of this compound influence its solubility in aqueous buffers, and what strategies mitigate aggregation during in vitro experiments?

- Methodological Answer : Due to its long aliphatic chain, this compound exhibits low aqueous solubility. Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) to improve dispersion. For peptide synthesis, microwave-assisted coupling or iterative double coupling protocols reduce aggregation, as demonstrated in hydrophobic amino acid incorporation .

Q. What are the standard protocols for synthesizing this compound derivatives, such as Fmoc-protected forms for solid-phase peptide synthesis?

- Methodological Answer : Employ Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in anhydrous DMF to protect the α-amine. Monitor coupling efficiency via UV absorbance (Fmoc deprotection at 301 nm). Purify via flash chromatography using gradients of ethyl acetate/hexane. Confirm protection efficiency via thin-layer chromatography (TLC) or MS .

Q. How can researchers validate the optical activity of this compound to ensure enantiomeric purity?

- Methodological Answer : Use polarimetry to measure specific rotation and compare with literature values. Chiral-phase HPLC with columns like Chirobiotic T™ resolves enantiomers. For absolute configuration determination, X-ray crystallography or Marfey’s reagent derivatization followed by LC-MS is recommended .

Advanced Research Questions

Q. What strategies enhance the metabolic stability and bioavailability of this compound-containing peptides in vivo?

- Methodological Answer : Incorporate lipoamino acid modifications (e.g., N-terminal this compound) to improve membrane permeability and resistance to peptidases. Pharmacokinetic studies in rodent models (e.g., Sprague-Dawley rats) with LC-MS/MS plasma profiling quantify half-life improvements. Compare ED50 values post-modification to assess potency retention .

Q. How do structural modifications of this compound impact its role in collaborative biosynthesis pathways, such as fungal polyketide-nonribosomal peptide hybrids?

- Methodological Answer : Use gene knockout strains (e.g., Penicillium oxalicum ΔpoxE) to study pathway dependencies. Feed deuterated or ¹³C-labeled this compound and track incorporation via NMR or isotope-ratio MS. Mutagenesis of PKS/NRPS domains identifies residues critical for substrate specificity .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound derivatives (e.g., varying ED50 values across studies)?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, receptor expression levels). Validate results using orthogonal assays (e.g., radioligand binding vs. cAMP inhibition for GPCR activity). Replicate studies with independent synthetic batches to exclude impurity effects. Cross-reference with structural analogs (e.g., 2-aminooctanoic acid) to isolate chain-length dependencies .

Q. How can researchers optimize the coupling efficiency of this compound in automated peptide synthesis to minimize truncation products?

- Methodological Answer : Implement microwave-assisted synthesis to reduce steric hindrance. Use coupling agents like HATU/Oxyma Pure in DMF for higher efficiency. Monitor real-time via UV absorbance during Fmoc deprotection. Post-synthesis, analyze crude products via MALDI-TOF MS and optimize purification with preparative HPLC .

Q. What mechanisms underlie the reduced opioid-related side effects (e.g., constipation) observed in this compound-modified endomorphin-1 analogs?

- Methodological Answer : Conduct receptor subtype selectivity assays (μ-opioid vs. δ/κ). Use calcium flux assays in transfected HEK293 cells to measure biased signaling (e.g., β-arrestin recruitment vs. G-protein activation). Compare in vivo tolerance development via chronic dosing studies and histological analysis of gastrointestinal motility .

Properties

IUPAC Name |

2-aminodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGUCXQUOKWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84276-16-4, 84277-81-6 | |

| Record name | NSC206259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.